

(3-Aminophenyl)(morpholino)methanone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(3-Aminophenyl) (morpholino)methanone
Cat. No.:	B171742

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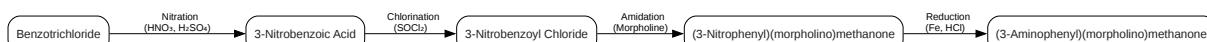
(3-Aminophenyl)(morpholino)methanone is a valuable bifunctional molecule increasingly utilized as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structure, featuring a reactive aromatic amine and a stable morpholine amide, provides a versatile scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of **(3-Aminophenyl)(morpholino)methanone**, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties and Specifications

Property	Value
CAS Number	104775-65-7
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂
Molecular Weight	206.24 g/mol
Appearance	White to off-white crystalline powder
Melting Point	139-141 °C
Purity	≥95%

Synthesis of (3-Aminophenyl)(morpholino)methanone

The synthesis of **(3-Aminophenyl)(morpholino)methanone** can be achieved through a robust four-step process starting from the readily available precursor, benzotrifluoride.^{[1][2]} The overall pathway involves nitration, conversion to an acid chloride, amidation with morpholine, and subsequent reduction of the nitro group.



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Caption: Synthetic pathway for **(3-Aminophenyl)(morpholino)methanone**.

Quantitative Data for Synthesis

Step	Reaction	Reagents	Yield (%)
1	Nitration of Benzotrifluoride	HNO ₃ , H ₂ SO ₄	90-95
2	Formation of 3-Nitrobenzoyl Chloride	SOCl ₂	80
3	Amidation with Morpholine	Morpholine	70
4	Reduction of the Nitro Group	Fe, HCl	80

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrifluoride

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place benzotrifluoride.

- Nitration: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add a pre-cooled mixture of concentrated nitric acid (90%) and concentrated sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.[2]
- Reaction Progression: After the addition is complete, continue stirring at the same temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate of 3-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and dried.
- Purification: The crude product can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of 3-Nitrobenzoyl Chloride

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, place 3-nitrobenzoic acid and thionyl chloride.
- Chlorination: Heat the mixture to reflux gently for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- Work-up: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The crude 3-nitrobenzoyl chloride is obtained as a yellowish oil which solidifies on cooling and can be used in the next step without further purification.

Step 3: Synthesis of (3-Nitrophenyl)(morpholino)methanone

- Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve morpholine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution in an ice bath.
- Amidation: Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent from the dropping funnel. An exothermic reaction occurs, and a precipitate may form.
- Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

- Work-up: Quench the reaction with water. Separate the organic layer, wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 4: Synthesis of **(3-Aminophenyl)(morpholino)methanone**

- Reaction Setup: In a round-bottom flask, suspend (3-Nitrophenyl)(morpholino)methanone in a mixture of ethanol and water. Add iron powder and a catalytic amount of concentrated hydrochloric acid.
- Reduction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be monitored by thin-layer chromatography.
- Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
- Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The residue can be dissolved in an appropriate organic solvent and washed with water. The organic layer is then dried and concentrated to yield **(3-Aminophenyl)(morpholino)methanone**. Further purification can be achieved by recrystallization.

Applications in Organic Synthesis

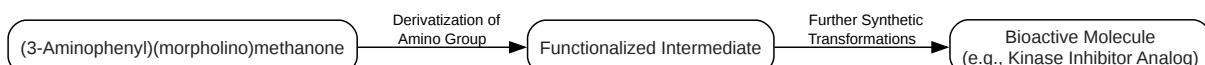
(3-Aminophenyl)(morpholino)methanone serves as a versatile building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The presence of the primary aromatic amine allows for a wide range of chemical transformations, including diazotization, acylation, and condensation reactions, leading to the formation of diverse molecular scaffolds.

Potential as a Precursor for Bioactive Molecules

The structural motif of an aminophenyl group attached to a morpholine-containing moiety is found in several classes of bioactive molecules, including kinase inhibitors. While direct

synthesis of approved drugs from **(3-Aminophenyl)(morpholino)methanone** is not widely reported, its structural similarity to key intermediates in drug synthesis highlights its potential.

For instance, the structurally related compound, 4-(4-aminophenyl)-3-morpholinone, is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban.^{[3][4]} This suggests that **(3-Aminophenyl)(morpholino)methanone** could be a valuable starting material for the synthesis of novel analogs of Rivaroxaban or other factor Xa inhibitors.



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- To cite this document: BenchChem. [(3-Aminophenyl)(morpholino)methanone: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171742#3-aminophenyl-morpholino-methanone-as-a-building-block-in-organic-synthesis]

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